molecular formula C27H25NO4S B2454805 Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate CAS No. 932301-96-7

Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate

Cat. No. B2454805
CAS RN: 932301-96-7
M. Wt: 459.56
InChI Key: FKSPLQQRBPEVDE-UHFFFAOYSA-N
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Description

Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The exact mechanism of action of Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. Furthermore, it has been suggested that the anti-inflammatory and antioxidant properties of this compound are mediated by the inhibition of NF-κB and the scavenging of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. In addition to its cytotoxic, anti-inflammatory, and antioxidant properties, this compound has been reported to possess antidiabetic, antihypertensive, and neuroprotective effects. However, further studies are required to fully elucidate the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate in lab experiments is its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits a broad range of pharmacological activities, making it a promising lead compound for the development of novel drugs. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can hinder its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the research on Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate. One of the main areas of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are required to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound. Furthermore, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegeneration, need to be explored further. Finally, the development of novel analogs of Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate with improved pharmacological properties is also an area of active research.

Synthesis Methods

Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-((2-methylbenzyl)thio)quinoline-3-carboxylic acid with 3-methoxybenzyl alcohol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

methyl 4-[(3-methoxyphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S/c1-18-9-4-5-11-20(18)17-33-26-24(27(29)31-3)25(22-13-6-7-14-23(22)28-26)32-16-19-10-8-12-21(15-19)30-2/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSPLQQRBPEVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate

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